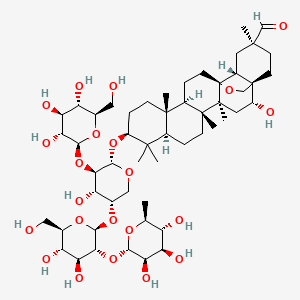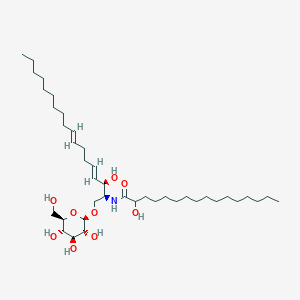
Glucocerebrósidos
Descripción general
Descripción
Glucosilceramidas (GlcCers): son lípidos de membrana esenciales que desempeñan funciones cruciales como componentes estructurales y moléculas de señalización en organismos eucariotas. Están presentes en tejidos neuronales y no neuronales de mamíferos, así como en diversas especies de plantas y hongos . En las plantas, las GlcCers constituyen del 5 al 30% de los lípidos totales en la membrana plasmática.
Aplicaciones Científicas De Investigación
Química y Biología:
Función de la membrana celular: Las GlcCers contribuyen a la estabilidad y fluidez de la membrana celular.
Aclimatación al frío: Los niveles de GlcCer disminuyen durante la aclimatación al frío en las plantas.
Regulación de la virulencia en los hongos: En los hongos, las GlcCers están involucradas en la regulación de la virulencia y actúan como elicitores, estimulando los mecanismos de defensa de las plantas.
Salud intestinal: El consumo de GlcCer se ha asociado con la prevención del deterioro intestinal.
Hidratación de la piel: El consumo de GlcCer puede mejorar la hidratación de la piel.
Cosméticos: Las GlcCers encuentran aplicaciones en productos para el cuidado de la piel debido a sus propiedades hidratantes.
Mecanismo De Acción
El mecanismo preciso por el cual las GlcCers ejercen sus efectos sigue siendo un área de investigación activa. Es probable que interactúen con dianas moleculares específicas y vías de señalización dentro de las células.
Análisis Bioquímico
Biochemical Properties
Glucocerebrosides are involved in numerous biochemical reactions within the cell. They interact with various enzymes, proteins, and other biomolecules. One of the key enzymes that glucocerebrosides interact with is glucocerebrosidase, also known as acid beta-glucosylceramidase. This enzyme catalyzes the hydrolysis of glucocerebrosides into glucose and ceramide within lysosomes. Mutations in the gene encoding glucocerebrosidase can lead to the accumulation of glucocerebrosides, resulting in lysosomal storage disorders such as Gaucher disease .
Cellular Effects
Glucocerebrosides have significant effects on various cell types and cellular processes. They influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, in neurons, the accumulation of glucocerebrosides due to deficient glucocerebrosidase activity can disrupt lysosomal function, leading to neurodegeneration. This disruption can affect cell signaling pathways involving alpha-synuclein, a protein associated with Parkinson’s disease .
Molecular Mechanism
At the molecular level, glucocerebrosides exert their effects through several mechanisms. They can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the accumulation of glucocerebrosides in lysosomes can inhibit the normal function of glucocerebrosidase, resulting in the buildup of other sphingolipids. This accumulation can trigger cellular stress responses, including endoplasmic reticulum stress and mitochondrial impairment, which contribute to the pathogenesis of diseases like Gaucher disease and Parkinson’s disease .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of glucocerebrosides can change over time. Studies have shown that glucocerebrosides are relatively stable under certain conditions, but their degradation can occur over extended periods. Long-term exposure to elevated levels of glucocerebrosides in cell cultures or animal models can lead to chronic cellular dysfunction. For example, prolonged accumulation of glucocerebrosides in neurons can result in progressive neurodegeneration and impaired cellular function .
Dosage Effects in Animal Models
The effects of glucocerebrosides vary with different dosages in animal models. Low to moderate doses of glucocerebrosides may not cause significant adverse effects, while high doses can lead to toxicity and cellular damage. In animal studies, threshold effects have been observed, where a certain concentration of glucocerebrosides is required to elicit a measurable response. High doses of glucocerebrosides can exacerbate lysosomal storage disorders and contribute to the development of neurodegenerative diseases .
Metabolic Pathways
Glucocerebrosides are involved in several metabolic pathways. They are synthesized in the endoplasmic reticulum and transported to the Golgi apparatus for further processing. The enzyme glucocerebrosidase plays a crucial role in the catabolism of glucocerebrosides within lysosomes. This enzyme breaks down glucocerebrosides into glucose and ceramide, which can then be utilized in other metabolic processes. Mutations in the gene encoding glucocerebrosidase can disrupt these metabolic pathways, leading to the accumulation of glucocerebrosides and associated cellular dysfunction .
Transport and Distribution
Within cells, glucocerebrosides are transported and distributed through various mechanisms. They can be transported via vesicular trafficking pathways, including endocytosis and exocytosis. Glucocerebrosides can also interact with specific transporters and binding proteins that facilitate their movement within cells and tissues. The localization and accumulation of glucocerebrosides can be influenced by factors such as cellular stress and disease states .
Subcellular Localization
Glucocerebrosides are primarily localized within lysosomes, where they are involved in the degradation of sphingolipids. The activity and function of glucocerebrosides can be affected by their subcellular localization. For instance, targeting signals and post-translational modifications can direct glucocerebrosides to specific compartments or organelles within the cell. Disruptions in the subcellular localization of glucocerebrosides can contribute to cellular dysfunction and disease pathogenesis .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de GlcCers implica la unión enzimática de glucosa a ceramida mediante glucosilceramida sintasa (GCS) . Aunque el gen GCS está ausente en la levadura (Saccharomyces cerevisiae), está presente en la mayoría de las otras especies de hongos, incluidos los fitopatógenos como Magnaporthe grisea, Colletotrichum gloeosporioides y Fusarium graminearum .
Métodos de producción industrial:
Análisis De Reacciones Químicas
Las GlcCers pueden sufrir diversas reacciones químicas, como oxidación, reducción y sustitución. Los detalles específicos sobre los reactivos y condiciones comunes no se informan ampliamente en la literatura. Los principales productos resultantes de estas reacciones siguen siendo un área de investigación en curso.
Comparación Con Compuestos Similares
Si bien las GlcCers comparten similitudes con otros esfingolípidos, sus propiedades únicas las diferencian. Se necesitan más investigaciones para explorar estas distinciones de manera integral.
Propiedades
IUPAC Name |
2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H75NO9/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-33(43)32(31-49-40-38(47)37(46)36(45)35(30-42)50-40)41-39(48)34(44)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h19-20,26,28,32-38,40,42-47H,3-18,21-25,27,29-31H2,1-2H3,(H,41,48)/b20-19+,28-26+/t32-,33+,34?,35+,36+,37-,38+,40+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMYIYLRRDTKAA-BEYQCJBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=CCCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC(C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C/CCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H75NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are glucocerebrosides and where are they found?
A1: Glucocerebrosides are a class of glycosphingolipids found in cell membranes across various organisms. They are particularly abundant in plant plasma membranes and tonoplasts, accounting for a significant portion of the total lipid content. [] For instance, in rye leaf and plasma membrane, glucocerebrosides represent 16 mol% of the total plasma membrane lipid. [] They are also found in animal tissues, including the brain, and in some fungi. [, , ] Notably, sea cucumbers have emerged as a rich source of diverse glucocerebrosides. [, , , ]
Q2: What is the basic structure of a glucocerebroside molecule?
A2: A glucocerebroside molecule consists of three main components:
- Long-chain base: Typically a C18 amino alcohol with two or three hydroxyl groups. The most common long-chain bases found in glucocerebrosides are 4,8-sphingadienine (d18:2), 4-hydroxy-8-sphingenine (t18:1), and sphingadienine (d18:1). [, ]
- Fatty acid: Predominantly 2-hydroxy fatty acids with 16 to 26 carbon atoms. Common examples include 2-hydroxynervonic acid (24:1h), 2-hydroxylignoceric acid (24:0h), 2-hydroxyerucic acid (22:1h), and 2-hydroxybehenic acid (22:0h). []
- Glucose residue: Linked to the C1 hydroxyl group of the long-chain base via a β-1 glycosidic linkage. []
Q3: How do the structural features of glucocerebrosides influence their properties?
A3: The numerous hydroxyl groups and amide linkage in glucocerebrosides contribute to their unique physical properties. These groups facilitate extensive intra- and intermolecular hydrogen bonding. [] This characteristic likely contributes to the rigidity and low ion permeability observed in biological membranes enriched with cerebrosides, as seen in animal myelin and intestinal brush borders. [] In plants, glucocerebrosides are suggested to play a role in plasma membrane cryostability and chilling sensitivity. []
Q4: How does the molecular species composition of glucocerebrosides vary?
A4: The molecular species composition of glucocerebrosides can differ significantly between organisms and even within different tissues of the same organism. For example, glucocerebrosides in rye leaf and plasma membrane show a predominance of saturated and monounsaturated 2-hydroxy fatty acids, while those in adult rat brain lack hydroxy fatty acids and primarily contain palmitate, stearate, and oleate. [, ] Furthermore, the molecular species profile can be influenced by environmental factors such as cold acclimation, as observed in winter rye seedlings. []
Q5: What is the significance of studying glucocerebroside molecular species?
A5: Analyzing individual molecular species provides insights into the biosynthesis and specific functions of glucocerebrosides in different biological contexts. For example, the distinct molecular species profiles of glucocerebrosides in microsomal and myelin membranes during rat brain development suggest specific roles in membrane organization and function. [] Furthermore, understanding the molecular diversity of glucocerebrosides in food sources like potatoes and sea cucumbers is crucial for assessing their potential nutritional and therapeutic benefits. [, ]
Q6: What analytical techniques are used to study glucocerebrosides?
A6: Various techniques are employed to isolate, characterize, and quantify glucocerebrosides, including:
- High-speed counter-current chromatography (HSCCC): Efficiently separates and purifies glucocerebrosides from complex mixtures with high yield and low solvent consumption. []
- Reversed-phase high-performance liquid chromatography (RP-HPLC): Separates and purifies intact, underivatized glucocerebroside molecular species, enabling detailed analysis of their composition and relative abundance. [, , ]
- Gas chromatography-mass spectrometry (GC-MS): Identifies and quantifies individual fatty acids and long-chain bases after hydrolysis of glucocerebrosides. []
- Liquid chromatography-ion trap-time-of-flight mass spectrometry (LCMS-IT-TOF): Rapidly identifies complex glucocerebroside mixtures based on their mass-to-charge ratios and fragmentation patterns. []
- Nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) spectroscopy: Provide structural information about the individual components of glucocerebrosides, including the configuration of double bonds and stereochemistry. []
Q7: How does the enzyme glucocerebrosidase interact with glucocerebrosides?
A7: Glucocerebrosidase, also known as glucosylceramidase, is a lysosomal enzyme that catalyzes the hydrolysis of glucocerebrosides into glucose and ceramide. [, ] This enzymatic activity is crucial for maintaining the balance of glucocerebrosides within cells.
Q8: What are the consequences of glucocerebrosidase deficiency?
A8: Deficiency in glucocerebrosidase leads to the accumulation of glucocerebrosides within lysosomes, primarily in macrophages. [, ] This accumulation is the underlying cause of Gaucher disease, a lysosomal storage disorder characterized by various symptoms including hepatosplenomegaly, anemia, thrombocytopenia, and bone disease. [, ]
Q9: Are there different types of Gaucher disease?
A9: Yes, there are three main types of Gaucher disease based on the presence and severity of neurological involvement:
- Type I: The most common and non-neuronopathic form, characterized by visceral manifestations such as hepatosplenomegaly, anemia, and bone disease. [, ]
- Type II: A severe infantile form with significant neurological involvement. []
- Type III: A juvenile form with variable neurological manifestations. []
Q10: How is Gaucher disease treated?
A10: Enzyme replacement therapy (ERT) with intravenous infusions of recombinant glucocerebrosidase is the standard treatment for Gaucher disease. [, , ] ERT has significantly improved the quality of life and reduced morbidity and mortality in Gaucher patients. [, ]
Q11: Are there alternative treatment approaches for Gaucher disease?
A11: Substrate reduction therapy (SRT) using eliglustat, an oral medication that inhibits glucosylceramide synthase, is emerging as an alternative for some patients. [] SRT aims to reduce the synthesis of glucocerebrosides, thereby lowering their accumulation in lysosomes. []
Q12: How are glucocerebrosides linked to Parkinson's disease?
A12: Mutations in the GBA gene, encoding glucocerebrosidase, are the most common genetic risk factor for Parkinson's disease (PD), affecting 5-10% of patients and accelerating disease progression. [, ] These mutations can lead to glucocerebroside accumulation, potentially contributing to α-synuclein aggregation, a hallmark of PD. [, ]
Q13: Can inhibiting glucocerebroside synthesis be a therapeutic strategy for PD?
A13: Research suggests that inhibiting glucosylceramide synthase (GCS) with a brain-penetrant inhibitor like GZ667161 can reduce glucocerebroside levels in the central nervous system of mice with Gba mutations. [] This reduction was associated with slowed α-synuclein aggregation and improved behavioral outcomes, indicating a potential therapeutic avenue for GBA-related synucleinopathies. []
Q14: How do glucocerebrosides from sea cucumbers differ from those found in other organisms?
A14: Sea cucumber glucocerebrosides exhibit unique structural characteristics, particularly in their fatty acid and long-chain base compositions. [, , ] These variations result in distinct molecular species profiles that may contribute to their potential biological activities, including cytotoxic effects against cancer cells. [, , ]
Q15: What are the potential benefits of dietary glucocerebrosides from sea cucumbers?
A15: Research suggests that dietary intake of sea cucumber glucocerebrosides (SCGs) may have beneficial effects on sphingolipid metabolism in mouse models of Alzheimer's disease. [] SCG supplementation was associated with improved spatial memory and altered levels of specific sphingolipid species in the brain, highlighting their potential as a dietary intervention for neurodegenerative diseases. []
Q16: What is the significance of studying the thermotropic behavior of glucocerebrosides?
A16: Studying the thermotropic behavior of glucocerebrosides in model membrane systems, such as liposomes, provides valuable information about their interactions with other lipids and their impact on membrane properties like fluidity and permeability. [] This information is essential for understanding their roles in various biological processes, including membrane trafficking, signal transduction, and cellular responses to environmental changes.
Q17: What is the role of 4,8-sphingadienine (4,8-SD) in inflammation?
A17: 4,8-SD, a metabolite of plant-derived glucocerebrosides, has demonstrated anti-inflammatory effects in human endothelial cells. [] It inhibits the expression of pro-inflammatory molecules like IL-8 and E-selectin in response to inflammatory stimuli. [] This finding suggests a potential role for 4,8-SD in modulating inflammatory responses, with potential implications for dietary interventions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


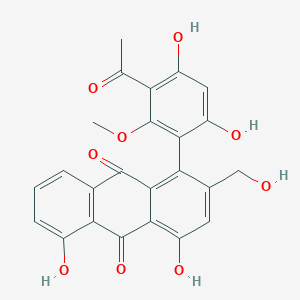
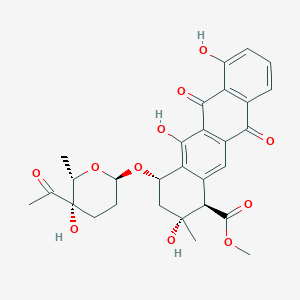
![Methyl 8-[2-[3-(hydroxymethyl)-4-oxooxetan-2-yl]ethyl]naphthalene-2-carboxylate](/img/structure/B1248982.png)


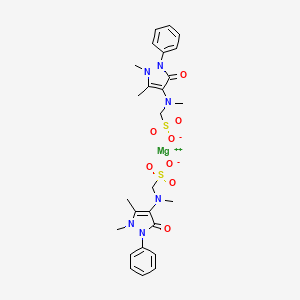

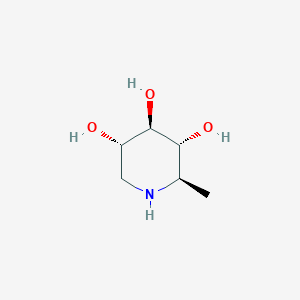
![(5S,8R,9S,10S,12R,13S,14S,17S)-17-[(2S,3R,5R)-1-chloro-2,3-dihydroxy-5-[(1S,2R)-2-methylcyclopropyl]hexan-2-yl]-12-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1248992.png)


